Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride
Description
Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the pyrrolidine ring. The compound is typically synthesized as the hydrochloride salt to enhance solubility and stability. Its stereochemistry, (2S,4R), is critical for biological activity, particularly in targeting enzymes like the SARS-CoV-2 main protease . The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)5-2-4(3-11-5)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYOWIHHHSZCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Asymmetric Synthesis via Michael Addition/Hydrogenative Cyclization
Reaction Mechanism and Stereochemical Control
The stereoselective synthesis of 2-trifluoromethyl pyrrolidines, as described by PMC studies, employs a Michael addition/hydrogenative cyclization sequence. Trifluoromethyl ketones react with nitroolefins under organocatalytic conditions (e.g., chiral thiourea catalysts) to form β-nitro-γ-trifluoromethyl ketone intermediates. Subsequent catalytic hydrogenation over palladium on carbon (Pd/C) reduces the nitro group to an amine, triggering intramolecular cyclization to yield trisubstituted pyrrolidines.
Key Reaction Parameters:
- Catalyst System : 10 mol% chiral thiourea catalyst (e.g., Takemoto’s catalyst)
- Solvent : Dichloromethane (DCM) at -40°C for Michael addition
- Hydrogenation : 1 atm H₂, 5% Pd/C in methanol at 25°C
Optimization for Diastereo- and Enantioselectivity
Modulating the steric bulk of the nitroolefin and trifluoromethyl ketone substrates enhances stereoselectivity. For example, using β-aryl nitroolefins with electron-withdrawing groups improves enantiomeric excess (ee) to >99%. The hydrogenation step preserves the stereochemistry established during the Michael addition, ensuring contiguous stereocenters at positions 2, 3, and 4 of the pyrrolidine ring.
Stereochemical Outcomes:
| Substrate Pair | ee (%) | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|
| 4-CF₃-C₆H₄CHO | 99 | 95:5 | 85 |
| 3-NO₂-C₆H₄CHO | 97 | 90:10 | 78 |
Metal-Free Cycloaddition Strategies for Pyrrolidine-2-Carboxylates
Three-Component One-Pot Synthesis
A iodine/potassium carbonate (I₂/K₂CO₃)-catalyzed cycloaddition of aromatic aldehydes, amino acid esters, and chalcones generates multisubstituted pyrrolidine-2-carboxylates. This method avoids transition metals, making it cost-effective and environmentally benign.
Reaction Conditions:
- Catalyst : 0.8 equiv I₂, 3 equiv K₂CO₃
- Solvent : Tetrahydrofuran (THF) at 80°C for 7 hours
- Scope : Tolerates electron-donating and electron-withdrawing substituents on aldehydes
Mechanistic Insights and Yield Optimization
The reaction proceeds via imine formation between the aldehyde and amino acid ester, followed by conjugate addition to the chalcone. Iodine facilitates the cyclization step by polarizing the α,β-unsaturated ketone. Optimizing the iodine loading to 0.8 equiv maximizes yields (up to 93%) while minimizing side products like unreacted chalcone.
Yield Data for Representative Substrates:
| Aldehyde | Chalcone | Yield (%) |
|---|---|---|
| Benzaldehyde | Dibenzalacetone | 93 |
| 4-Chlorobenzaldehyde | Cinnamaldehyde | 88 |
| Furfural | Chalcone | 81 |
Reductive Amination for Pyrrolidine Core Assembly
Substrate Design and Protecting Group Strategies
Reductive amination of γ-keto esters with trifluoromethyl-substituted amines offers a modular route to pyrrolidine-2-carboxylates. Protecting the amine as a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during esterification.
Stepwise Protocol:
- Boc Protection : Treat trifluoromethylamine with Boc anhydride in THF.
- Esterification : React γ-keto acid with methanol using DCC/HOBt.
- Reductive Amination : Use sodium cyanoborohydride (NaBH₃CN) in acetic acid.
Challenges in Trifluoromethyl Group Incorporation
The electron-withdrawing nature of the trifluoromethyl group slows reductive amination kinetics, necessitating extended reaction times (24–48 hours). Steric hindrance at the γ-position also complicates imine formation, requiring excess reducing agent (3–5 equiv NaBH₃CN).
Industrial-Scale Production and Process Considerations
Continuous Flow Hydrogenation
Transitioning batch hydrogenation to continuous flow systems improves scalability. Microreactors with immobilized Pd/C catalysts achieve >90% conversion in 10 minutes, compared to 12 hours in batch.
Flow Reactor Parameters:
- Pressure : 10 bar H₂
- Temperature : 50°C
- Residence Time : 10 minutes
Purification Challenges
The hydrochloride salt form precipitates from diethyl ether, but residual trifluoroacetic acid (TFA) from Boc deprotection can contaminate the product. Washing with cold saturated NaHCO₃ (pH 8–9) removes TFA while preserving the pyrrolidine core.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
a. Trifluoromethyl vs. Trifluoromethoxy Substituents
- Methyl (2S,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylate hydrochloride (Compound 15, ): The trifluoromethoxy (-OCF₃) group replaces -CF₃. Synthesis Yield: >99.9% via HCl salt formation in ethyl acetate .
b. Positional Isomerism
c. Piperidine vs. Pyrrolidine Scaffolds
- 1-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-pyrrolidine-2-carboxylic Acid (Compound 15, ):
Protecting Group Variations
- (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride (): Features a Boc-protected amine at the 4-position. Impact: The Boc group enhances stability during synthesis but requires deprotection for biological activity, unlike the hydrochloride salt form of the target compound, which is already protonated . Molecular Weight: 280.75 g/mol (C₁₁H₂₁ClN₂O₄) .
Substituent Diversity in Pyrrolidine Derivatives
Stability and Reactivity
- Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility and stability under physiological conditions compared to free bases or Boc-protected derivatives .
- Sulfonyl-containing analogs () may undergo hydrolysis under basic conditions, limiting their utility in certain formulations .
Biological Activity
Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C7H10ClF3N2O2
- Molecular Weight : 226.62 g/mol
- IUPAC Name : Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The trifluoromethyl group can influence binding affinity to enzymes and receptors, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound, including:
- Antimicrobial Activity : Studies indicate that derivatives containing the pyrrolidine structure exhibit significant antimicrobial properties against various bacterial strains.
- Antiviral Properties : Investigations into its efficacy against viral infections suggest potential as an antiviral agent, particularly in inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Antiviral | Inhibition of viral replication | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokine production |
Detailed Findings
- Antimicrobial Studies :
- Antiviral Research :
- Anti-inflammatory Mechanisms :
Q & A
Q. Advanced Optimization Challenges
- Stereochemical Control : Asymmetric catalysis (e.g., chiral Lewis acids) or kinetic resolution ensures (2S,4S) or (2R,4R) configurations. Chiral HPLC or diastereomeric salt crystallization resolves enantiomers .
- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates and minimize side reactions (e.g., epimerization) .
How can the stereochemical configuration of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride be confirmed experimentally?
Q. Basic Characterization Techniques
Q. Advanced Structural Analysis
- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves absolute configuration. For example, SHELXL’s twin refinement handles twinned crystals common in fluorinated compounds .
- VCD/ECD Spectroscopy : Vibrational circular dichroism or electronic circular dichroism correlates experimental spectra with computational models (e.g., DFT) .
What are the key challenges in analyzing biological activity data for this compound, and how can structure-activity relationship (SAR) models be applied?
Q. Basic SAR Considerations
- Lipophilicity Enhancement : The trifluoromethyl group improves membrane permeability, measured via logP assays. Compare with analogs lacking the CF₃ group .
- Enzyme Inhibition Assays : Screen against serine proteases or kinases, noting IC₅₀ shifts due to pyrrolidine rigidity .
Q. Advanced Data Contradictions
- Target Selectivity : Conflicting activity data (e.g., off-target binding) may arise from assay conditions (pH, co-solvents). Use orthogonal assays (SPR vs. fluorescence polarization) to validate .
- QSAR Modeling : Employ Gaussian-based descriptors (e.g., electrostatic potential maps) to predict binding affinities. Cross-validate with crystallographic B-factors .
How does the hydrochloride salt form influence the compound’s stability and solubility in pharmacological studies?
Q. Basic Physicochemical Profiling
Q. Advanced Stability Challenges
- Degradation Pathways : HCl-mediated hydrolysis of the ester group under accelerated conditions (40°C/75% RH). Monitor via LC-MS and identify degradants (e.g., carboxylic acid) .
- Polymorphism Screening : Use DSC and PXGD to detect hydrate/solvate forms affecting bioavailability .
What computational methods are effective in predicting the metabolic fate of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride?
Q. Basic Predictive Tools
- CYP450 Metabolism : SwissADME or StarDrop predict oxidation sites (e.g., pyrrolidine ring) and demethylation of the ester group .
Q. Advanced Mechanistic Insights
- MD Simulations : All-atom molecular dynamics (e.g., GROMACS) model interactions with CYP3A4, highlighting residues (e.g., Phe304) stabilizing transition states .
- DFT Calculations : Transition state energy barriers for ester hydrolysis (B3LYP/6-31G*) guide prodrug design .
How can researchers resolve contradictions in reported synthetic yields or purification methods for this compound?
Q. Methodological Troubleshooting
- Yield Discrepancies : Variability in trifluoromethylation efficiency (40–70%) may stem from reagent purity (e.g., TMSCF₃ vs. CF₃Br). Use Karl Fischer titration to assess reagent moisture .
- Purification Conflicts :
What are the emerging applications of this compound in targeted drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
